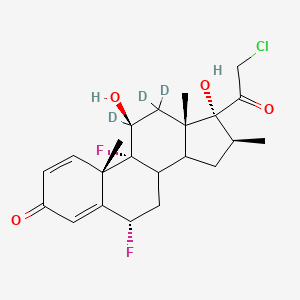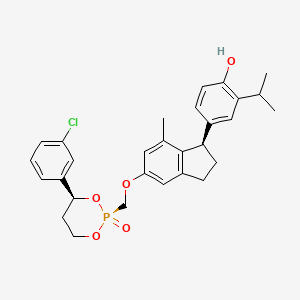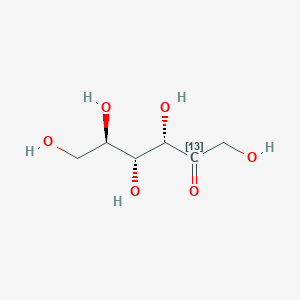
D-Fructose-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-2-13C: is a stable isotope-labeled compound where the carbon at the second position of the fructose molecule is replaced with carbon-13. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is 13CC5H12O6, and it has a molecular weight of 181.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of 13C-labeled glucose as a starting material, which is then isomerized to produce D-Fructose-2-13C .
Industrial Production Methods: : Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Fructose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic fate of fructose in biological systems.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic label .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce 13C-labeled gluconic acid, while reduction can yield 13C-labeled sorbitol .
Applications De Recherche Scientifique
Chemistry: : In chemistry, D-Fructose-2-13C is used as a tracer to study reaction mechanisms and metabolic pathways. It helps in understanding the fate of fructose in various chemical reactions .
Biology: : In biological research, this compound is used to investigate the metabolism of fructose in cells and tissues. It is particularly useful in studying the role of fructose in energy production and storage .
Medicine: : In medical research, this compound is used to study metabolic disorders such as diabetes and fructose intolerance. It helps in understanding how fructose is processed in the body and the impact of its metabolism on health .
Industry: : In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in quality control processes to ensure the purity and consistency of products .
Mécanisme D'action
The mechanism of action of D-Fructose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the movement and transformation of fructose in these pathways. This helps in understanding the role of fructose in energy metabolism, carbon metabolism, and related processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to D-Fructose-2-13C include D-Fructose-1-13C, D-Fructose-13C6, and D-Glucose-2-13C. These compounds also have carbon-13 isotopic labeling but at different positions or in different molecules .
Uniqueness: : The uniqueness of this compound lies in its specific labeling at the second carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions involving the second carbon of fructose. This targeted labeling provides detailed insights into the biochemical processes that involve fructose .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1 |
Clé InChI |
BJHIKXHVCXFQLS-WMPUJKKESA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



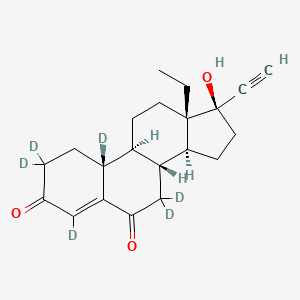
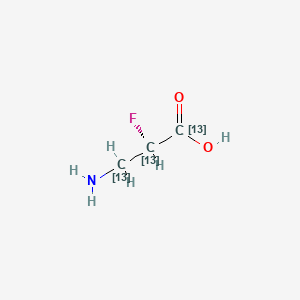
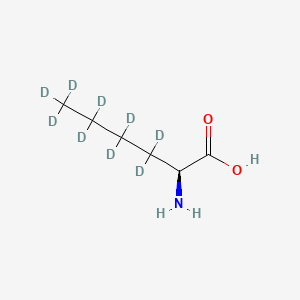
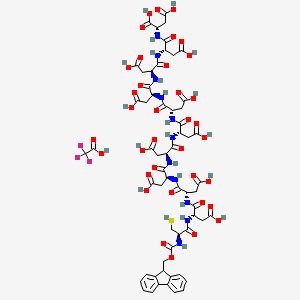
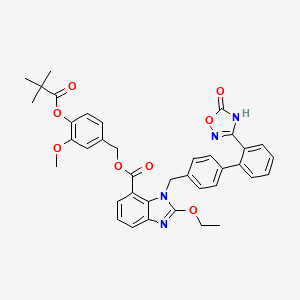
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

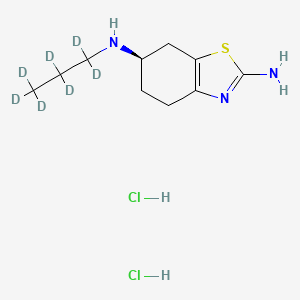

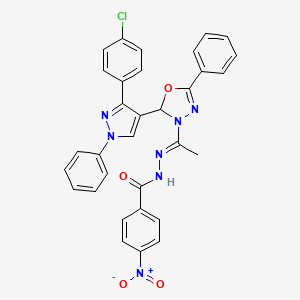
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12412482.png)
